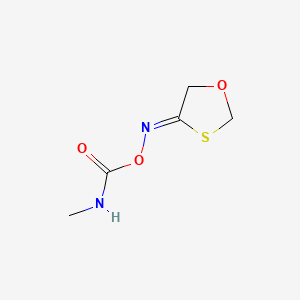
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, syn-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, syn- is a chemical compound with the molecular formula C5H8N2O3S It is known for its unique structure, which includes an oxathiolane ring and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, syn- typically involves the reaction of 1,3-oxathiolan-4-one with methyl isocyanate in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, syn- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxathiolanes.
Aplicaciones Científicas De Investigación
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, syn- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, syn- involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The oxathiolane ring may also interact with biological membranes, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxathiolan-4-one: Lacks the oxime and methylamino groups.
1,3-Oxathiolan-4-one, O-((ethylamino)carbonyl)oxime: Contains an ethylamino group instead of a methylamino group.
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)hydrazone: Contains a hydrazone group instead of an oxime group.
Uniqueness
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, syn- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
54266-44-3 |
|---|---|
Fórmula molecular |
C5H8N2O3S |
Peso molecular |
176.20 g/mol |
Nombre IUPAC |
[(Z)-1,3-oxathiolan-4-ylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C5H8N2O3S/c1-6-5(8)10-7-4-2-9-3-11-4/h2-3H2,1H3,(H,6,8)/b7-4- |
Clave InChI |
ZKYYGMLZFIEKFZ-DAXSKMNVSA-N |
SMILES isomérico |
CNC(=O)O/N=C\1/COCS1 |
SMILES canónico |
CNC(=O)ON=C1COCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



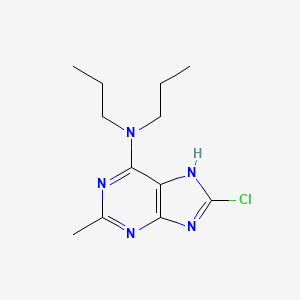
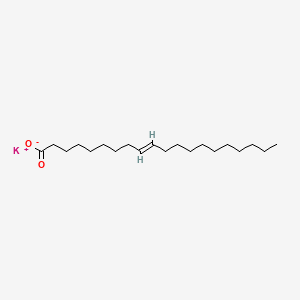
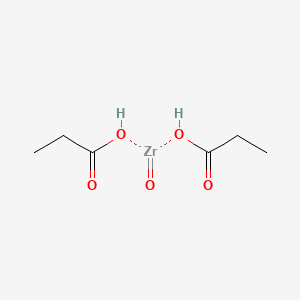
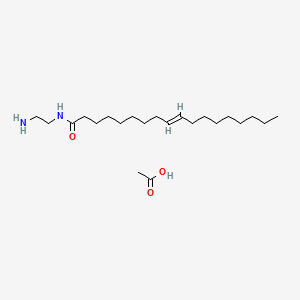
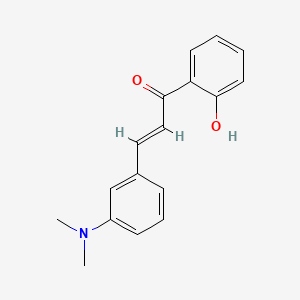
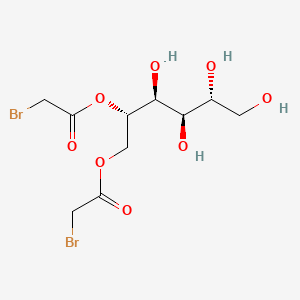
![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)

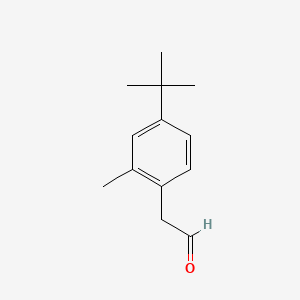
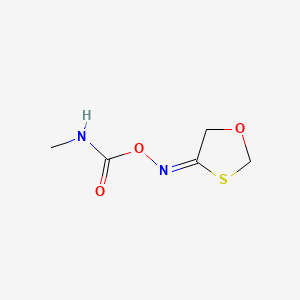
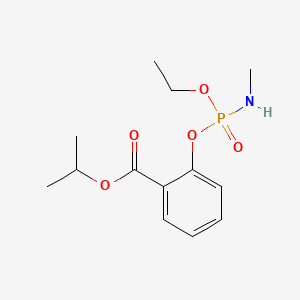

![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12646810.png)
